molecular formula C25H30N2O6 B4102068 4-(furan-2-carbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one

4-(furan-2-carbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B4102068
M. Wt: 454.5 g/mol
InChI Key: IMYRNZUAMVZWFZ-UHFFFAOYSA-N
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Description

4-(furan-2-carbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups, including a furoyl group, a hydroxy group, an isopropoxyphenyl group, and a morpholinyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-carbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, including the formation of the pyrrol-2-one core and the subsequent introduction of the various substituents. Common synthetic routes may involve:

    Formation of the Pyrrol-2-one Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Furoyl Group: This step may involve acylation reactions using furoyl chloride or similar reagents.

    Addition of the Hydroxy Group: Hydroxylation reactions can be employed to introduce the hydroxy group at the desired position.

    Attachment of the Isopropoxyphenyl Group: This can be achieved through etherification reactions.

    Incorporation of the Morpholinyl Group: This step may involve nucleophilic substitution reactions using morpholine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-carbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The furoyl group can be reduced to a furan ring.

    Substitution: The morpholinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the furoyl group would yield a furan ring.

Scientific Research Applications

4-(furan-2-carbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one has various applications in scientific research, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential in treating certain diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(furan-2-carbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(furan-2-carbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical reactivity and potential biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2-(4-propan-2-yloxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O6/c1-17(2)33-19-8-6-18(7-9-19)22-21(23(28)20-5-3-14-32-20)24(29)25(30)27(22)11-4-10-26-12-15-31-16-13-26/h3,5-9,14,17,22,29H,4,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYRNZUAMVZWFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(furan-2-carbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one
Reactant of Route 2
Reactant of Route 2
4-(furan-2-carbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one
Reactant of Route 3
Reactant of Route 3
4-(furan-2-carbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one
Reactant of Route 4
4-(furan-2-carbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one
Reactant of Route 5
Reactant of Route 5
4-(furan-2-carbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one
Reactant of Route 6
4-(furan-2-carbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one

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